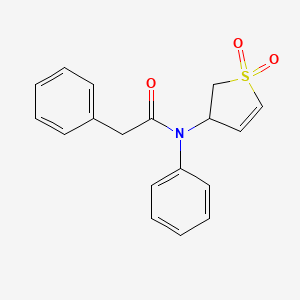

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a dioxido-dihydrothiophene ring and a diphenylacetamide moiety

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-18(13-15-7-3-1-4-8-15)19(16-9-5-2-6-10-16)17-11-12-23(21,22)14-17/h1-12,17H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOBFQPNDGQNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide typically involves the reaction of appropriate thiophene derivatives with acetamide compounds under controlled conditions. The process often requires the use of oxidizing agents to introduce the dioxido functionality into the thiophene ring. Common reagents include potassium persulfate and acetic anhydride, which facilitate the formation of the desired product through oxidative cyclization and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the dioxido groups, converting the compound into a different thiophene derivative.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiophene analogs with different functional groups.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The dioxido-dihydrothiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The diphenylacetamide moiety may also contribute to the compound’s binding affinity and specificity for certain targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

- 2-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-phenylacetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide stands out due to its specific combination of a dioxido-dihydrothiophene ring and a diphenylacetamide moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H14N2O4S

Molecular Weight: 330.36 g/mol

IUPAC Name: (R)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

CAS Number: 2923008-98-2

The compound features a thiophene ring with a dioxido group and a diphenylacetamide moiety, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism .

- Antioxidant Properties: The presence of the dioxido group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects: Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Cholesterol Regulation: In vitro studies demonstrated that this compound effectively increased high-density lipoprotein cholesterol (HDL-C) levels in transgenic mouse models .

- Cytotoxicity Assays: Cytotoxicity tests revealed that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study 1: CETP Inhibition

In a study published in Journal of Medicinal Chemistry, a series of compounds related to this compound were tested for their ability to inhibit CETP. The most potent derivative exhibited an IC50 value of 26 nM and demonstrated favorable pharmacokinetic properties in rat models .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound. Results indicated significant radical scavenging activity in both DPPH and ABTS assays, suggesting potential applications in preventing oxidative stress-related diseases.

Table 1: Biological Activities of this compound

Table 2: Pharmacokinetic Profile

Q & A

Advanced Research Question

- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina to predict binding modes to fungal enzymes or cancer targets .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Quantum Mechanical (QM) calculations : Evaluate electron distribution in the thiophene-dioxide ring to predict reactivity .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Advanced Research Question

- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to the phenyl rings to enhance aqueous solubility .

- In vitro ADME assays : Use liver microsomes to assess CYP450-mediated metabolism and identify metabolic hotspots .

- Prodrug strategies : Mask the acetamide group with ester linkages to improve bioavailability .

What stability challenges arise under varying pH and temperature conditions?

Advanced Research Question

- pH sensitivity : The thiophene-dioxide ring hydrolyzes under acidic conditions (pH < 4), detected via UV-Vis spectroscopy at 270 nm .

- Thermal degradation : Above 60°C, the acetamide bond cleaves, monitored by Differential Scanning Calorimetry (DSC) .

- Light exposure : Photoisomerization risks require storage in amber vials and stability testing under ICH Q1B guidelines .

What are the key reactive functional groups in this compound?

Basic Research Question

- Thiophene-dioxide : Susceptible to nucleophilic attack at the sulfone group .

- Acetamide : Undergoes hydrolysis under strong acidic/basic conditions .

- Phenyl rings : Participate in π-π stacking or halogen bonding in biological targets .

How can synergistic effects with other therapeutic agents be systematically studied?

Advanced Research Question

- Checkerboard assays : Test combinations with fluconazole (antifungal) or doxorubicin (anticancer) to calculate Fractional Inhibitory Concentration Index (FICI) .

- Transcriptomic profiling : RNA-seq to identify pathways modulated in combination therapies .

- In vivo models : Murine models of co-administered therapies to assess toxicity and efficacy .

What methodologies are recommended for polymorphism screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.